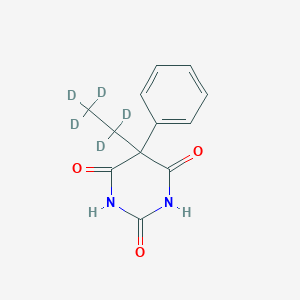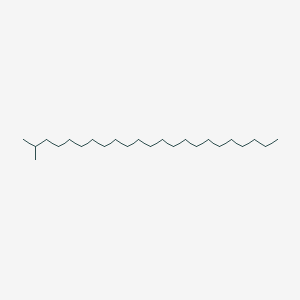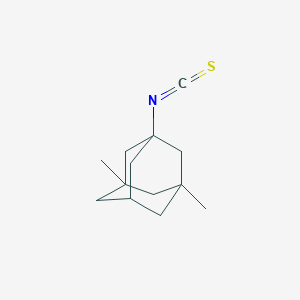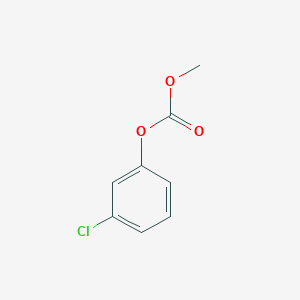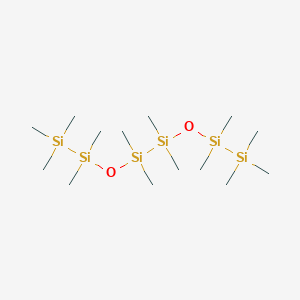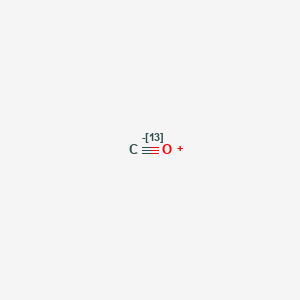
Carbon monoxide (13C)
Vue d'ensemble
Description
Carbon monoxide (13C) is a colorless, odorless, tasteless gas, slightly lighter than air, produced by the incomplete combustion of carbon-containing substances . It is toxic to hemoglobin utilizing animals (including humans) when encountered in concentrations above about 35 ppm .
Synthesis Analysis
Carbon monoxide (13C) is extracted from an air sample and converted into carbon dioxide (CO2) using the Schütze reagent . The isotopic composition is determined with an isotope-ratio mass spectrometer (IRMS) technique .Molecular Structure Analysis
Carbon-13 (13C) is a natural, stable isotope of carbon with a nucleus containing six protons and seven neutrons . The carbon isotope values in the exhaled breath of an animal mirror the carbon isotope values of the metabolic fuels being oxidized .Chemical Reactions Analysis
Carbon monoxide (13C) has been used to study the acidity of solution and ionic liquid systems . It has also been used in the research of metabolic processes by means of mass spectrometry .Physical And Chemical Properties Analysis
Carbon monoxide (13C) is a highly poisonous, odorless, colorless, and tasteless gas . It has a molecular weight of 29.00 and a density of 1.25 g/mL at 25 °C .Applications De Recherche Scientifique
Quantitative 13C NMR Characterization
Carbon monoxide (13C) is used in the development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils . This method can determine different functional groups in pyrolysis bio-oils with short NMR time and good accuracy .
2. Building Block for 13C Labeled Compounds Carbon-13C monoxide is an important basic building block for 13C labeled compounds . It is also employed in astrophysical science and radiation chemistry .
Study of Nuclear Reactions
Carbon-13 isotope is widely used in physics and biophysics to study nuclear reactions . It is used to measure nuclear concentrations and to study the inelastic scattering of polarized protons .
Study of Biological Processes
Carbon-13 isotope is used to study the mechanism of processes that take place in living organisms .
Cryogenic Distillation of Carbon Monoxide
The isotope {sup 13} C is used in the cryogenic distillation of carbon monoxide at 81 K . This method is used for {sup 13} C separation in large quantities .
Environmental Studies
Carbon-13 isotope is used in environmental studies to understand the carbon cycle and the sources and sinks of carbon dioxide .
Mécanisme D'action
Target of Action
Carbon monoxide (13C) is a variant of carbon monoxide where the carbon atom is the stable isotope carbon-13 . It is an important basic building block for 13C labeled compounds and is also employed in astrophysical science and radiation chemistry . The primary targets of carbon monoxide (13C) are hemoglobin in red blood cells and mitochondrial cytochrome c oxidase .
Mode of Action
Carbon monoxide (13C) binds to the iron atom in the heme group of hemoglobin, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood, leading to hypoxia (a lack of sufficient oxygen in the body or a region of the body). Carbon monoxide (13C) also inhibits mitochondrial cytochrome c oxidase, disrupting cellular respiration and leading to cell death .
Biochemical Pathways
Carbon monoxide (13C) affects several biochemical pathways. It is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase enzymes . The inhibition of mitochondrial cytochrome c oxidase by carbon monoxide (13C) disrupts the electron transport chain, reducing ATP production and leading to cell death .
Pharmacokinetics
The pharmacokinetics of carbon monoxide (13C) are similar to those of regular carbon monoxide. It is absorbed rapidly through the lungs into the bloodstream, where it binds to hemoglobin . The half-life of carbon monoxide at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .
Result of Action
The binding of carbon monoxide (13C) to hemoglobin and its inhibition of mitochondrial cytochrome c oxidase lead to hypoxia and cell death, respectively . These effects can result in symptoms such as headache, dizziness, weakness, nausea, confusion, and loss of consciousness .
Action Environment
The action of carbon monoxide (13C) can be influenced by environmental factors such as the concentration of oxygen and carbon monoxide in the environment, the individual’s respiratory rate, and the presence of other gases . For example, high concentrations of carbon monoxide in the environment can lead to increased absorption and more severe effects .
Safety and Hazards
Carbon monoxide (13C) is extremely flammable and contains gas under pressure; it may explode if heated . It is toxic if inhaled and causes damage to organs (blood) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
The use of 13C-breath testing in the field of comparative physiology has greatly expanded over the past decade and promises to continue rapidly growing . It is expected to be used to explore a variety of new research areas and potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .
Propriétés
IUPAC Name |
(113C)methylidyneoxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CO/c1-2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAIRIUMAVXCW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430693 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide (13C) | |
CAS RN |
1641-69-6 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1641-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is the isotopic composition of carbon monoxide important in atmospheric studies?
A: The isotopic composition of carbon monoxide, specifically the ratios of ¹³CO to ¹²CO, provides valuable information about its sources and atmospheric processes. Different sources of carbon monoxide, such as fossil fuel combustion and biomass burning, have distinct isotopic signatures. By measuring these ratios, researchers can differentiate between natural and anthropogenic sources of this important atmospheric trace gas [, ].
Q2: How was carbon monoxide-13C used in the study conducted across Russia using the Trans-Siberian railroad?
A: In this study [], researchers measured the ¹³C/¹²C ratios in carbon monoxide along with ¹⁴CO measurements to pinpoint the source of elevated carbon monoxide levels observed east of Chita. The isotopic data, coupled with back trajectory analyses, confirmed biomass burning as the primary source of the elevated carbon monoxide in this region.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
